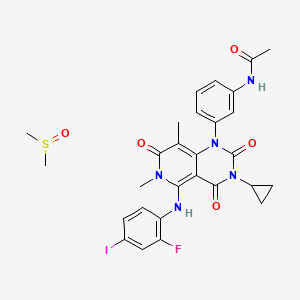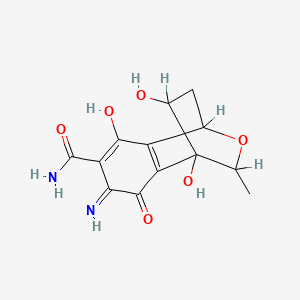
Sarubicin A
Übersicht
Beschreibung
Sarubicin A is a quinone antibiotic that was isolated from fermentations of a Streptomyces strain . It is moderately active in vitro against Micrococcus luteus . It is one of the two known quinone antibiotics provided by Hu186, along with Sarubicin B .
Synthesis Analysis
The biosynthesis of Sarubicin A involves a C-glycosylated metabolite biosynthetic gene cluster (BGC) from a soil-derived Streptomyces strain . The formation of Sarubicin A involves a rare 2-oxabicyclo [2.2.2] substructure arising from C-glycosylation and C–C bond formation between the aglycone and the C-4 position of deoxysugar . A convenient chemical transformation from Sarubicin A to Sarubicin B has also been proposed .Molecular Structure Analysis
Sarubicin A has a molecular formula of C13H14N2O6 . It has a rare 2-oxabicyclo [2.2.2] substructure . The absolute configuration of Sarubicin A has been determined as 5S, 6R, 8R, 10R .Chemical Reactions Analysis
The transformation of Sarubicin A to Sarubicin B is a notable chemical reaction involving Sarubicin A . The exact mechanism of this transformation is not detailed in the available literature.Physical And Chemical Properties Analysis
Sarubicin A is a red crystal with a melting point of 194-195°C . Its molecular formula is C13H14N2O6 .Wissenschaftliche Forschungsanwendungen
Cytotoxic Activity in Tumor Cell Lines
A study by Wang et al. (2022) revealed that compounds including sarubicin A showed moderate cytotoxic activity against four tumor cell lines. This highlights sarubicin A's potential in cancer research, particularly in exploring its effects on tumor cells.
Role in Drug Discovery Profiling
Kerns and Di (2003) discussed the significance of measuring drug-like properties in drug discovery, which includes agents like sarubicin A. This approach aids in improving the understanding of the structure-property relationships of drugs, helping in the selection of promising candidates for further development (Kerns & Di, 2003).
Development of New Antitumor Agents
In the context of synthesizing and evaluating novel antitumor agents, sarubicin A serves as a reference compound. The development of new drugs often involves comparing their efficacy against established agents like sarubicin A to gauge their potential effectiveness in cancer treatment (Hassan et al., 2018).
Heterologous Production for Cardiomyocyte Protection
Yu et al. (2021) highlighted the heterologous production of sarubicins, including sarubicin A, demonstrating their potent protective effects on neonatal rat cardiomyocytes. This indicates the potential therapeutic application of sarubicin A in safeguarding heart cells, which is crucial in the context of cardiotoxic drugs (Yu et al., 2021).
Enhancing Cytotoxic Effects in Sarcoma Models
Lambert et al. (2008) explored the synergistic cytotoxicity between doxorubicin and roscovitine in a sarcoma model, where sarubicin A is a relevant reference due to its similarity to doxorubicin. Understanding such synergies is vital for developing more effective treatment strategies for sarcomas (Lambert et al., 2008).
Eigenschaften
IUPAC Name |
1,6,11-trihydroxy-4-imino-10-methyl-3-oxo-9-oxatricyclo[6.2.2.02,7]dodeca-2(7),5-diene-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O6/c1-3-13(20)5(16)2-4(21-3)6-8(13)11(18)9(14)7(10(6)17)12(15)19/h3-5,14,16-17,20H,2H2,1H3,(H2,15,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXZRIYLDVKOFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2(C(CC(O1)C3=C2C(=O)C(=N)C(=C3O)C(=O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40996993 | |
| Record name | 6-Amino-3,4-dihydroxy-9-methyl-5,8-dioxo-1,2,3,4,5,8-hexahydro-1,4-(epoxymethano)naphthalene-7-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40996993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sarubicin A | |
CAS RN |
75533-14-1 | |
| Record name | Sarubicin A | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337587 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Amino-3,4-dihydroxy-9-methyl-5,8-dioxo-1,2,3,4,5,8-hexahydro-1,4-(epoxymethano)naphthalene-7-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40996993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



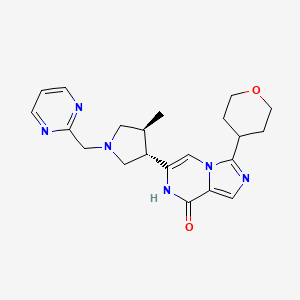
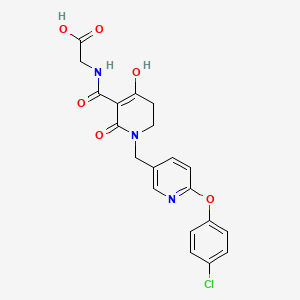

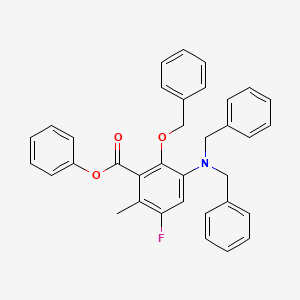
![2-((1r,4r)-4-((3-(3-(Trifluoromethyl)phenyl)imidazo[1,2-b]pyridazin-6-yl)amino)cyclohexyl)propan-2-ol](/img/structure/B611452.png)
![2-[3-(4-benzhydrylpiperazin-1-yl)-2-(1H-indole-2-carbonylamino)-3-oxopropyl]sulfanylpyridine-3-carboxylic acid](/img/structure/B611454.png)


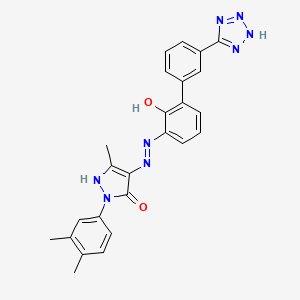
![7-(3,5-Dimethoxyphenyl)-N-[(3s)-1-Methylpiperidin-3-Yl]-4-Propanoyl-2,3,4,5-Tetrahydro-1,4-Benzoxazepine-9-Carboxamide](/img/structure/B611462.png)

